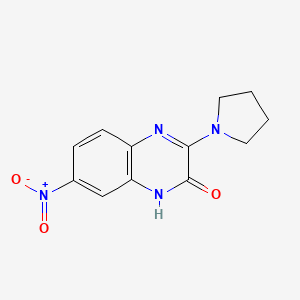

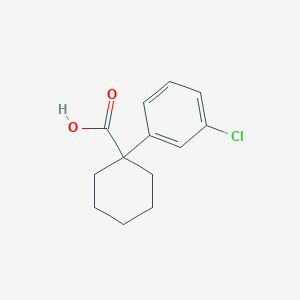

![molecular formula C10H18N2O2 B1355730 叔丁基 6-氨基-3-氮杂双环[3.1.0]己烷-3-羧酸酯 CAS No. 208837-83-6](/img/structure/B1355730.png)

叔丁基 6-氨基-3-氮杂双环[3.1.0]己烷-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis pathway for Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate involves the protection of the amine group, followed by the formation of the bicyclic ring system, and then the deprotection of the amine group. The tert-butyl group is introduced as a protecting group for the carboxylic acid group to prevent unwanted reactions during the synthesis process.Molecular Structure Analysis

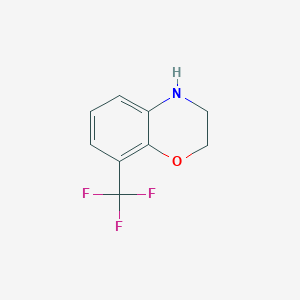

The molecular structure of Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate is represented by the InChI code:1S/C10H18N2O2/c1-10(2,3)14-9(13)12-4-6-7(5-12)8(6)11/h6-8H,4-5,11H2,1-3H3 . This compound is a chiral molecule, which allows it to interact with other chiral molecules in a specific way. Physical And Chemical Properties Analysis

This compound has a molecular weight of 198.27 . It is a solid at room temperature . The compound should be stored in a refrigerator .科学研究应用

Synthesis of Heteroaryl-Substituted Pyrazolo[1,5-a]pyridines

This compound serves as a reagent in synthesizing heteroaryl-substituted pyrazolo[1,5-a]pyridines . These are important for their potential use as RET inhibitors, which have applications in pharmaceutical compositions aimed at treating cancers.

Intermediate for Biotin Derivatives

It acts as a key intermediate in the synthesis of biotin derivatives . Biotin is a water-soluble vitamin that plays a crucial role in the metabolic cycle, particularly in the catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids.

Organic Synthesis

The tert-butyl group in this compound makes it a valuable building block in organic synthesis . Its structure is used to introduce steric bulk or to protect nearby functional groups during reaction sequences.

Development of RET Inhibitors

As mentioned earlier, its use in the development of RET inhibitors is significant . RET is a receptor tyrosine kinase involved in cell growth and differentiation, and its inhibitors are being researched for therapeutic applications.

Chemical Education and Research

Due to its unique structure, it is used in chemical education to demonstrate the synthesis and reactivity of azabicyclo compounds . It also finds use in research laboratories for method development and reaction optimization.

Material Science

In material science, this compound can be used to modify surfaces or create new polymeric materials with specific properties due to its reactive amino group .

Life Science Research

In life sciences, it may be used to study enzyme-substrate interactions or to develop new biochemical assays based on its bicyclic structure .

Environmental Testing

Its derivatives could be used in environmental testing to detect the presence of certain contaminants or to study degradation pathways .

作用机制

Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate has been found to bind to certain enzymes, such as cytochrome P450, and inhibit their activity.

安全和危害

属性

IUPAC Name |

tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-4-6-7(5-12)8(6)11/h6-8H,4-5,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWZMHWHRBGMIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2C(C1)C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585531 |

Source

|

| Record name | tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate | |

CAS RN |

208837-83-6 |

Source

|

| Record name | tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}ethane-1-sulfonyl fluoride](/img/structure/B1355652.png)

![2-chloro-1-[4-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl]ethan-1-one](/img/structure/B1355667.png)

![(2'-Methoxy-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1355737.png)

![Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1355756.png)

![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1355757.png)